molecular formula C20H22N4O3 B12464370 N'-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide

N'-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide

Katalognummer: B12464370
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: LOUMRSSLMCRIGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide is a complex organic compound that features a piperidine ring, a benzyl group, and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation of 1-benzylpiperidin-4-one with 2-(4-nitrophenyl)acetohydrazide under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Various nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide: can be compared with other hydrazide derivatives or compounds containing piperidine and nitrophenyl groups.

    N’-(1-benzylpiperidin-4-ylidene)-2-(4-nitrophenyl)acetohydrazide: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H22N4O3

Molekulargewicht

366.4 g/mol

IUPAC-Name

N-[(1-benzylpiperidin-4-ylidene)amino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C20H22N4O3/c25-20(14-16-6-8-19(9-7-16)24(26)27)22-21-18-10-12-23(13-11-18)15-17-4-2-1-3-5-17/h1-9H,10-15H2,(H,22,25)

InChI-Schlüssel

LOUMRSSLMCRIGI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.